6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is a bicyclic structure that combines a triazole ring and a pyridazine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the triazolo-pyridazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyridazine oxides, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of high-energy materials and other specialized industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific triazolo-pyridazine ring system, which imparts distinct chemical and biological properties. Its methyl group at the 6-position further differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Actividad Biológica
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
The biological activity of this compound and its derivatives has been explored in various studies, revealing promising antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogenic microorganisms through mechanisms that may involve the disruption of cellular processes or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines. Notably:
- Compound 12 , a derivative of this compound, demonstrated potent inhibition against tankyrases (TNKSs), which are implicated in cancer progression. At a concentration of 10 µM, it fully inhibited TNKSs while showing weak activity against other PARP family members .
- In another study involving related compounds, significant antiproliferative effects were observed against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.008 to 0.014 µM for some derivatives .
The mechanisms by which this compound exerts its biological effects primarily involve:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as tankyrases and c-Met kinases. These enzymes play critical roles in cellular signaling pathways associated with cancer development and progression .
- Tubulin Interaction : Certain derivatives have been shown to disrupt tubulin polymerization, a crucial process for cell division. This action leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Activity Type | Target Cell Line | IC50 (µM) | Notes |
---|---|---|---|---|
Compound 12 | Tankyrase Inhibition | Various PARP Family Members | 10 | Selective inhibitor with low nanomolar activity |
Compound 22i | Anticancer Activity | A549 | 0.008 | Excellent anti-tumor activity |
Compound 12e | c-Met Inhibition | MCF-7 | 1.23 | Comparable activity to Foretinib |
Compound 4q | Tubulin Polymerization Inhibition | A549 | 0.014 | Disrupts microtubule dynamics |
Case Studies
Case Study 1: Tankyrase Inhibitors
A study focused on the synthesis and evaluation of derivatives from the triazolo-pyridazine scaffold identified compound 12 as a potent tankyrase inhibitor. The study highlighted its selectivity over other PARP family members and suggested its potential use in targeted cancer therapies aimed at TNKS-related pathways.
Case Study 2: Antitumor Efficacy
In a comparative analysis of several triazolo-pyridazine derivatives against various cancer cell lines, compound 22i exhibited remarkable potency with IC50 values significantly lower than many standard chemotherapeutics. This suggests that modifications to the triazolo-pyridazine structure can enhance anticancer efficacy.
Propiedades
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHABLOINYBGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342734 | |
Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-78-1 | |
Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.